
(4-Methylphenoxy)tris(2-methylpropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenoxy)tris(2-methylpropyl)silane is an organosilicon compound characterized by the presence of a 4-methylphenoxy group and three 2-methylpropyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)tris(2-methylpropyl)silane typically involves the reaction of 4-methylphenol with tris(2-methylpropyl)chlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-Methylphenol+Tris(2-methylpropyl)chlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylphenoxy)tris(2-methylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The silicon-oxygen bond can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of organosilicon derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methylphenoxy)tris(2-methylpropyl)silane is used as a precursor for the synthesis of other organosilicon compounds
Biology
In biological research, this compound can be used to study the interactions between silicon-based molecules and biological systems. It may also serve as a model compound for investigating the biocompatibility of organosilicon materials.
Medicine
Industry
In industry, this compound can be used as a coupling agent, adhesion promoter, or surface modifier in the production of advanced materials such as coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism by which (4-Methylphenoxy)tris(2-methylpropyl)silane exerts its effects depends on its chemical interactions with other molecules. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the silicon atom can form strong bonds with oxygen and other electronegative elements. These interactions can influence the compound’s reactivity and its ability to modify surfaces or interfaces.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylphenoxy)trimethylsilane: Similar structure but with three methyl groups instead of 2-methylpropyl groups.
(4-Methylphenoxy)triethoxysilane: Contains ethoxy groups instead of 2-methylpropyl groups.
(4-Methylphenoxy)tris(trimethylsilyloxy)silane: Features trimethylsilyloxy groups instead of 2-methylpropyl groups.
Uniqueness
(4-Methylphenoxy)tris(2-methylpropyl)silane is unique due to the presence of bulky 2-methylpropyl groups, which can influence its steric properties and reactivity. This makes it distinct from other similar compounds and potentially useful in applications where steric hindrance or specific molecular interactions are important.
Propiedades
Número CAS |
59280-43-2 |
|---|---|
Fórmula molecular |
C19H34OSi |
Peso molecular |
306.6 g/mol |
Nombre IUPAC |
(4-methylphenoxy)-tris(2-methylpropyl)silane |
InChI |
InChI=1S/C19H34OSi/c1-15(2)12-21(13-16(3)4,14-17(5)6)20-19-10-8-18(7)9-11-19/h8-11,15-17H,12-14H2,1-7H3 |
Clave InChI |
ABTYWHSLIKHNJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)O[Si](CC(C)C)(CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


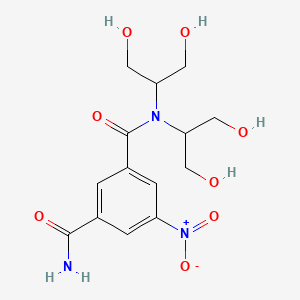
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)
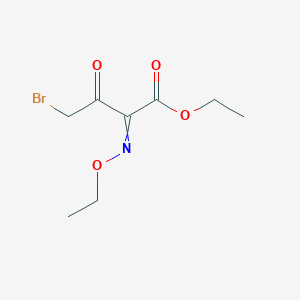
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
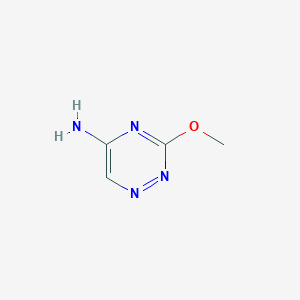
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)


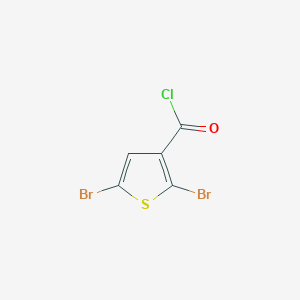
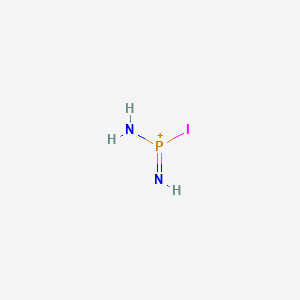
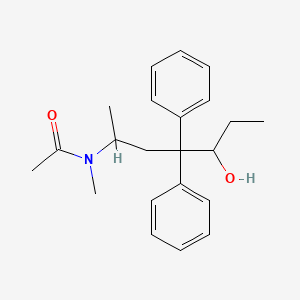
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
